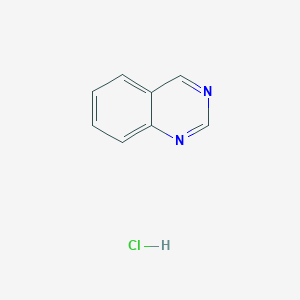









|
REACTION_CXSMILES
|
N(C(OCC)=O)=NC(OCC)=O.BrC1C=CC(N[C:19]2[C:28]3[C:23](=[CH:24][C:25](O)=[C:26](OC)[CH:27]=3)[N:22]=[CH:21][N:20]=2)=C(F)C=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O1CCN(CCOCCO)CC1.C(Cl)[Cl:67]>>[ClH:67].[N:22]1[C:23]2[C:28](=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:19]=[N:20][CH:21]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
378 μL
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
292 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(NC2=NC=NC3=CC(=C(C=C23)OC)O)C=C1)F
|
|
Name
|
|
|
Quantity
|
629 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
196 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)CCOCCO
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 3.5 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(prepared
|
|
Type
|
CUSTOM
|
|
Details
|
(prepared
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was purified
|
|
Type
|
ADDITION
|
|
Details
|
by pouring it directly on to a column of silica
|
|
Type
|
WASH
|
|
Details
|
eluting with methylene chloride/acetonitrile/methanol 6/3/1)
|
|
Type
|
DISSOLUTION
|
|
Details
|
The purified product was dissolved in methylene chloride/methanol
|
|
Type
|
CUSTOM
|
|
Details
|
the insolubles were removed by filtration
|
|
Type
|
ADDITION
|
|
Details
|
2M Ethereal hydrogen chloride (1 ml) was added to the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed by evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was triturated with ether
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.N1=CN=CC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 232 mg | |
| YIELD: PERCENTYIELD | 49% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |